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Compound of Interest

Compound Name: Pelabresib

Cat. No.: B11934094 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the dosage, administration, and clinical trial protocols for

Pelabresib, an investigational small-molecule inhibitor of the bromodomain and extra-terminal

domain (BET) family of proteins.

Pelabresib has shown promise in clinical trials for the treatment of myelofibrosis (MF), a rare

bone marrow cancer.[1][2] It functions by targeting BET proteins, which are key regulators of

gene expression involved in the uncontrolled growth and survival of malignant cells.[1]

Specifically, Pelabresib inhibits BRD2, BRD3, BRD4, and BRDT, leading to the disruption of

transcriptional machinery that drives the expression of oncogenes such as MYC, BCL-2, and

NF-kB.[1] This mechanism of action suggests a potential for disease-modifying effects in

myelofibrosis.[3][4]

Quantitative Data Summary: Dosage and
Administration
The following tables summarize the dosing and administration schedules of Pelabresib as

investigated in key clinical trials.

Table 1: Pelabresib Monotherapy Dosage in Phase 1
Clinical Trial (Relapsed/Refractory Lymphoma)
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Parameter Details Reference

Study Name NCT01949883 [5]

Patient Population
Relapsed/Refractory

Lymphoma
[5]

Formulation Capsule and Tablet [5]

Capsule Doses
6, 12, 24, 48, 80, 120, 170,

230, 300 mg
[5]

Tablet Doses 125, 225 mg [5]

Administration Orally, once daily [5]

Dosing Schedule 14 days on, 7 days off [5]

Maximum Tolerated Dose

(MTD)
225 mg tablet daily [5]

Recommended Phase 2 Dose

(RP2D)
125 mg tablet once daily [5]

Table 2: Pelabresib Combination Therapy Dosage in
Phase 2 and 3 Clinical Trials (Myelofibrosis)
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Parameter
MANIFEST (Phase

2)

MANIFEST-2 (Phase

3)
Reference

Study Name NCT02158858 NCT04603495 [3][6][7]

Patient Population

JAK inhibitor

treatment-naïve

Myelofibrosis

JAK inhibitor

treatment-naïve

Myelofibrosis

[3][6][7]

Combination Agent Ruxolitinib Ruxolitinib [6][7]

Pelabresib Starting

Dose
125 mg once daily 125 mg once daily [6][7][8]

Pelabresib Dose

Range

Up to 175 mg once

daily

50 - 175 mg once

daily (protocol-defined

modifications)

[7][8][9]

Pelabresib

Administration
Orally Orally [3][7]

Pelabresib Dosing

Schedule

14 consecutive days,

followed by a 7-day

break (21-day cycle)

14 consecutive days,

followed by a 7-day

break (21-day cycle)

[3][6][7]

Ruxolitinib Dosing

10 or 15 mg twice

daily (based on

baseline platelet

counts)

10 or 15 mg twice

daily (based on

baseline platelet

counts)

[6][10]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the proposed mechanism of action of Pelabresib and the

general workflow of its clinical trials.
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Figure 1: Proposed Mechanism of Action of Pelabresib.
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Figure 2: Generalized Workflow of the MANIFEST-2 Phase 3 Clinical Trial.
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The following sections outline the methodologies for key experiments cited in the clinical trials

of Pelabresib.

Phase 1 Study (NCT01949883) in Relapsed/Refractory
Lymphoma
Study Design: This was a first-in-human, multi-center, open-label, dose-escalation study.[5] The

primary objectives were to determine the MTD and RP2D of Pelabresib.[5] A traditional "3+3"

dose-escalation design was employed.[5]

Patient Population: Adult patients with relapsed or refractory non-Hodgkin or Hodgkin

lymphoma who had received at least one prior therapy were eligible.[5]

Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis:

PK: Systemic exposure to Pelabresib was assessed, demonstrating dose-proportional

increases, rapid absorption, and a half-life of approximately 15 hours, which supports once-

daily dosing.[5] The bioavailability of the tablet formulation was found to be 60% greater than

the capsules.[5]

PD: The study evaluated the suppression of IL8 and CCR1 mRNA as biomarkers of BET

inhibition.[5]

MANIFEST-2 Phase 3 Study (NCT04603495) in
Myelofibrosis
Study Design: A global, multicenter, randomized, double-blind, active-controlled study

comparing the efficacy and safety of Pelabresib in combination with ruxolitinib versus placebo

plus ruxolitinib.[3][6][11] Patients were randomized on a 1:1 basis.[3]

Patient Population: Eligible patients were adults (≥ 18 years) with a confirmed diagnosis of

primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[3]

[10] Key inclusion criteria included being JAK inhibitor-naïve, having a prognostic risk-factor

score of intermediate-1 or higher, splenomegaly, and being symptomatic.[10][12]

Primary and Secondary Endpoint Assessment:
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Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b11934094?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10010313/
https://www.benchchem.com/product/b11934094?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10010313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10010313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10010313/
https://www.benchchem.com/product/b11934094?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10010313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10010313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10010313/
https://www.benchchem.com/product/b11934094?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04603495
https://www.tandfonline.com/doi/full/10.2217/fon-2022-0484
https://pubmed.ncbi.nlm.nih.gov/35950489/
https://clinicaltrials.gov/study/NCT04603495
https://clinicaltrials.gov/study/NCT04603495
https://www.onclive.com/view/manifest-2-study-of-pelabresib-plus-ruxolitinib-completes-enrollment-in-myelofibrosis
https://www.onclive.com/view/manifest-2-study-of-pelabresib-plus-ruxolitinib-completes-enrollment-in-myelofibrosis
https://www.targetedonc.com/view/manifest-2-meets-primary-end-point-with-pelabresib-plus-ruxolitinib-in-mf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Endpoint: The primary endpoint was the proportion of patients achieving a reduction

in spleen volume of at least 35% (SVR35) from baseline at week 24.[10][13] Spleen volume

was assessed by computed tomography or magnetic resonance imaging.[10]

Key Secondary Endpoints:

Proportion of patients achieving a reduction in total symptom score of at least 50%

(TSS50) from baseline at week 24, as measured by the Myelofibrosis Symptom

Assessment Form (MFSAF).[6][13]

Absolute change in total symptom score from baseline at week 24.[12]

Stratification: Patients were stratified based on Dynamic International Prognostic Scoring

System (DIPSS) risk category, platelet count, and spleen volume.[10]

Treatment Administration:

Pelabresib or a matching placebo was administered orally once daily for 14 consecutive

days, followed by a 7-day break, constituting one 21-day cycle.[3][6]

Ruxolitinib was administered orally twice daily for all 21 days of each cycle.[6]

Treatment continued until disease progression or discontinuation.[6] Patients in the control

arm who experienced disease progression after 24 weeks were permitted to crossover to

receive the Pelabresib combination.[10]

Safety and Tolerability
In the Phase 1 lymphoma study, the most frequent adverse events were fatigue, nausea, and

decreased appetite.[5] Thrombocytopenia, a known class effect of BET inhibitors, was dose-

dependent, reversible, and non-cumulative.[5] In the MANIFEST-2 study in myelofibrosis,

thrombocytopenia and anemia were the most common treatment-emergent adverse events.[8]

[13] The combination of Pelabresib and ruxolitinib was generally well-tolerated.[7][13]

These application notes and protocols are intended to provide a detailed overview for research

and drug development professionals. For complete and up-to-date information, please refer to

the specific clinical trial protocols and publications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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